molecular formula C25H30N4O2 B2623731 1-{[4-(2-ethylbutanamido)phenyl]methyl}-N-(4-ethylphenyl)-1H-imidazole-4-carboxamide CAS No. 2310144-70-6

1-{[4-(2-ethylbutanamido)phenyl]methyl}-N-(4-ethylphenyl)-1H-imidazole-4-carboxamide

Cat. No.: B2623731
CAS No.: 2310144-70-6
M. Wt: 418.541
InChI Key: ZIYICZCMBZALAS-UHFFFAOYSA-N
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Description

1-{[4-(2-ethylbutanamido)phenyl]methyl}-N-(4-ethylphenyl)-1H-imidazole-4-carboxamide is a complex organic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 1-{[4-(2-ethylbutanamido)phenyl]methyl}-N-(4-ethylphenyl)-1H-imidazole-4-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 4-(2-ethylbutanamido)benzyl chloride with 4-ethylphenylimidazole-4-carboxamide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and efficiency. Scaling up the synthesis for industrial purposes requires careful consideration of these factors to ensure consistent and cost-effective production.

Chemical Reactions Analysis

1-{[4-(2-ethylbutanamido)phenyl]methyl}-N-(4-ethylphenyl)-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{[4-(2-ethylbutanamido)phenyl]methyl}-N-(4-ethylphenyl)-1H-imidazole-4-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-{[4-(2-ethylbutanamido)phenyl]methyl}-N-(4-ethylphenyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-{[4-(2-ethylbutanamido)phenyl]methyl}-N-(4-ethylphenyl)-1H-imidazole-4-carboxamide can be compared with other similar imidazole derivatives, such as:

    1-{[4-(2-ethylbutanamido)phenyl]methyl}-N-(4-methylphenyl)-1H-imidazole-4-carboxamide: This compound has a similar structure but with a methyl group instead of an ethyl group on the phenyl ring.

    1-{[4-(2-ethylbutanamido)phenyl]methyl}-N-(4-isopropylphenyl)-1H-imidazole-4-carboxamide: This derivative has an isopropyl group on the phenyl ring, which may affect its chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological activities. Comparing these compounds helps in understanding structure-activity relationships and optimizing their properties for various applications.

Properties

IUPAC Name

1-[[4-(2-ethylbutanoylamino)phenyl]methyl]-N-(4-ethylphenyl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O2/c1-4-18-7-11-22(12-8-18)28-25(31)23-16-29(17-26-23)15-19-9-13-21(14-10-19)27-24(30)20(5-2)6-3/h7-14,16-17,20H,4-6,15H2,1-3H3,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIYICZCMBZALAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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